molecular formula C19H22N2O2 B2503807 1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol CAS No. 708247-95-4

1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol

Cat. No.: B2503807
CAS No.: 708247-95-4
M. Wt: 310.397
InChI Key: UIKYCARYVXWXMN-UHFFFAOYSA-N
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Description

1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.397. It is known for its unique molecular structure, which includes a benzimidazole ring and a trimethylphenoxy group.

Preparation Methods

The synthesis of 1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol typically involves the reaction of benzimidazole with 2,3,5-trimethylphenol and an appropriate alkylating agent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles, resulting in the formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique molecular structure and biological activity.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Comparison with Similar Compounds

1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol can be compared with other benzimidazole derivatives and similar compounds:

    Benzimidazole: The parent compound, benzimidazole, is a simpler structure without the trimethylphenoxy group.

    1-Benzimidazolyl-3-(2,4-dichlorophenoxy)propan-2-ol: This compound has a similar structure but with dichlorophenoxy instead of trimethylphenoxy, leading to different chemical and biological properties.

    1-Benzimidazolyl-3-(2,4-dimethylphenoxy)propan-2-ol: Another similar compound with dimethylphenoxy, which may exhibit different reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Properties

IUPAC Name

1-(benzimidazol-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13-8-14(2)15(3)19(9-13)23-11-16(22)10-21-12-20-17-6-4-5-7-18(17)21/h4-9,12,16,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKYCARYVXWXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(CN2C=NC3=CC=CC=C32)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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